molecular formula C7H8N2O B3150715 Benzamidoxime CAS No. 69289-27-6

Benzamidoxime

Cat. No. B3150715
Key on ui cas rn: 69289-27-6
M. Wt: 136.15 g/mol
InChI Key: MXOQNVMDKHLYCZ-UHFFFAOYSA-N
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Patent
US09040711B2

Procedure details

Hydroxylamine hydrochloride (8.85 g, 0.126 moles) and methanol (45 mL) were charged to a 100 mL flask, followed by 51% sodium hydroxide (9.82 g, 0.125 moles). To this mixture was added benzonitrile (10.32 g, 0.100 moles), and the reaction was heated to 55-60° C. and held for 2 hours. HPLC showed that the reaction was complete by the disappearance of benzonitrile. A portion of the methanol (30 mL) was removed by distillation, deionized (DI) water was added (22 mL), and the remaining methanol was distilled at 300 torr to give two liquid phases (benzamide oxime melt and salt water). 2-Methyltetrahydrofuran (20.0 g) was added, and the aqueous salt phase was drained off to give 33.34 g of a solution of benzamide oxime in 2-methyltetrahydrofuran, 39.45% by loss on drying and HPLC. The yield of benzamide oxime was 96.5%.
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
9.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.32 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].CO.[OH-].[Na+].[C:8](#[N:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:8](=[N:2][OH:3])([NH2:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.85 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
45 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.82 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Four
Name
Quantity
10.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A portion of the methanol (30 mL) was removed by distillation
ADDITION
Type
ADDITION
Details
was added (22 mL)
DISTILLATION
Type
DISTILLATION
Details
the remaining methanol was distilled at 300 torr

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(N)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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